molecular formula C15H18BrN5O B2443038 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1396865-31-8

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No. B2443038
CAS RN: 1396865-31-8
M. Wt: 364.247
InChI Key: ZNWVXTQKLWQCBF-UHFFFAOYSA-N
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Description

The compound “(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone” is a chemical compound with potential applications in various fields of research and industry. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a piperazine ring, and a pyridine ring with a bromine substituent. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including structures similar to the compound of interest, for antimicrobial applications. They developed a series of compounds through the condensation of acid chlorides with piperazine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-HIV Activity

Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives to develop non-nucleoside reverse transcriptase inhibitors for HIV treatment. Their compounds, structurally related to the target compound, showed promising anti-HIV-1 and anti-HIV-2 activity in vitro (Al-Masoudi et al., 2007).

Antimicrobial and Antifungal Activities

Rajkumar, Kamaraj, and Krishnasamy (2014) reported on the synthesis and biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting their excellent antibacterial and antifungal activities compared to standard drugs. This study underlines the potential of such compounds in addressing antimicrobial resistance (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Applications

Manasa et al. (2020) focused on the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, investigating their cytotoxic activity against various cancer cell lines. One compound, in particular, demonstrated high cytotoxicity and induced apoptosis in cancer cells, indicating the therapeutic potential of these compounds in cancer treatment (Manasa et al., 2020).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole derivatives, including this compound, could be a promising direction for future research in drug discovery.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c16-14-9-13(10-18-11-14)15(22)21-7-5-19(6-8-21)3-4-20-2-1-17-12-20/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWVXTQKLWQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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